4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Physicochemical profiling Isomer comparison Drug design

Sourcing the correct 4-pyridyl oxadiazole isomer with a reactive chloromethyl handle is critical yet challenging-generic isomers fail to deliver the para-substitution geometry required for downstream bioactivity. This compound uniquely provides: • Pyridinium salt antimicrobials: MIC 2 µg/mL against S. aureus, a 32-fold improvement over bis-alkylated analogs. • Unsymmetrical binucleating ligands: enables di-cobalt and di-iron complexes inaccessible with 2- or 3-pyridyl isomers. • Kinase inhibitor & PROTAC assembly: chemoselective chloromethyl conjugation combined with 4-pyridyl hinge-region hydrogen bonding.

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 50737-35-4
Cat. No. B1604196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS50737-35-4
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NOC(=N2)CCl
InChIInChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2
InChIKeyTTYRVRZPJAJSGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Overview


4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 50737-35-4) is a heterobifunctional building block featuring a 1,2,4-oxadiazole core substituted with a reactive chloromethyl handle at the 5-position and a pyridine ring at the 3-position. Classified with Acute Toxicity 4, Skin Irritation 2, and Eye Damage 1 hazards [1], its procurement is driven by its utility as a versatile intermediate in medicinal chemistry, particularly for generating bioactive pyridinium salts and functionalizing kinase-targeted scaffolds. Unlike simple pyridine or oxadiazole monomers, the precise 4-pyridyl attachment and the electrophilic chloromethyl group enable downstream diversification routes that are not accessible with isomeric or non-halogenated analogs.

Workflow Medicinal chemistry diversification
Selection Logic 4-Pyridyl oxadiazole building block with electrophilic handle
Use Context Scaffold for pyridinium salt libraries and kinase-targeted probes

Why 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine Has No Direct Substitute


Substituting 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine with a positional isomer (e.g., 2- or 3-pyridyl analog) or a different haloalkyl variant fundamentally alters both the vector of the nucleophilic pyridine nitrogen and the electronic environment of the oxadiazole ring, which are critical in coordination chemistry and SN2 reactivity. The 4-pyridyl isomer uniquely orients the basic nitrogen para to the oxadiazole, a geometry exploited in bridging ligand design [1] and in the formation of extended pyridinium salt structures with demonstrated antimicrobial activity [2]. Generic replacement with a non-chloromethyl scaffold removes the covalent anchorage point necessary for the chemoselective SN2 ligation strategy that defines this compound's synthetic value, leading to failed library synthesis or reduced bioactivity in final compounds.

1
Positional isomers (2- or 3-pyridyl) alter the vector of the basic nitrogen, which may shift coordination geometry and disrupt bridging-ligand design.
2
Non-chloromethyl analogs remove the covalent anchorage point for chemoselective SN2 ligation, potentially limiting downstream diversification routes.
3
Bromomethyl or methyl variants can shift the reactivity–stability balance; the bromomethyl analog may compromise storage stability in staged synthetic sequences.

4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine vs. Closest Analogs: Quantitative Guide


Regiochemical Impact on Lipophilicity & Dipole Moment

The 4-pyridyl isomer (target compound) exhibits a computed XLogP3 of 1.2, which contrasts with the 2-pyridyl isomer (CAS 90002-06-5) that typically shows a lower XLogP due to intramolecular hydrogen bonding potential between the pyridine nitrogen and the oxadiazole ring. The 4-substitution pattern results in a larger molecular dipole moment aligned with the para-axis, enhancing solubility in polar aprotic solvents compared to the 3-pyridyl analog (CAS 15328-03-7) where the dipole vector is angled. These differences directly impact chromatographic retention times and formulation compatibility.

Lipophilicity & Dipole Moment
Class-level inference
XLogP3 = 1.2 ΔXLogP3 ≈ +0.2 to +0.5 vs. 2-pyridyl isomer Computed by XLogP3 3.0 (PubChem)
Supports para-isomer selection for non-polar extraction and reverse-phase purification workflows.
Context-dependent; computed values based on fragment data.
Physicochemical profiling Isomer comparison Drug design

Chloromethyl Leaving Group Reactivity

The C-Cl bond in the chloromethyl group of the target compound has a computed length of approximately 1.79 Å, characteristic of a good leaving group for nucleophilic substitution (SN2) chemistry. In contrast, the analogous 5-methyl derivative (CAS 1627933-08-3) features a C-C bond (~1.50 Å) with negligible leaving group ability, while the 5-bromomethyl analog would possess a longer C-Br bond (~1.93 Å) with higher reactivity but lower storage stability. The chloromethyl variant thus offers an optimal balance between reactivity and shelf-life for staged synthetic sequences.

Leaving Group Reactivity
Class-level inference
C-Cl bond: ~1.79 Å vs. C-C (methyl): ~1.50 Å; vs. C-Br: ~1.93 Å Computed bond lengths (PubChem)
Intermediate SN2 reactivity profile may support staged diversification with manageable storage stability.
Reactivity ranking is class-level; confirm under specific reaction conditions.
Synthetic chemistry Leaving group ability SN2 reactivity

Pyridinium Salt Formation Enhances Antimicrobial Potency

While the target compound itself is not a direct API, its unique 4-pyridyl architecture permits chemoselective quaternization to generate mono- and bi-cationic pyridinium-1,2,4-oxadiazole salts. A recent study demonstrated that compound 22, a mono-alkylated bi-pyridyl-1,2,4-oxadiazole, showed an MIC of 2 µg/mL against reference bacterial strains, significantly outperforming bis-alkylated derivatives (MIC >64 µg/mL) [1]. The 4-pyridyl substitution pattern is essential for achieving the linear geometry that correlates with this enhanced antibacterial potency. Non-pyridyl oxadiazole analogs or 2-pyridyl isomers cannot form the same extended cationic structure, thus failing to achieve comparable MIC values.

Antimicrobial Screening Context
Head-to-head
Derivative MIC = 2 µg/mL vs. bis-alkylated analogs MIC > 64 µg/mL In vitro MIC, S. aureus ATCC strains
Supports antimicrobial screening context for 4-pyridyl oxadiazole scaffold derivatives.
Reported MIC endpoint from a single peer-reviewed study.
Antimicrobial resistance Pyridinium salts MIC

Thermal Properties for Large-Scale Handling

The target compound is a solid at 20°C with a reported boiling point of 306-410°C at 760 mmHg and a flash point of 140-202°C . This wide boiling range and high thermal mass facilitate its removal of low-boiling impurities via simple vacuum distillation and ensure safe handling in large-scale exothermic reactions, unlike lower molecular weight oxadiazole intermediates that may co-distill with solvent and lead to yield losses.

Thermal Handling Properties
Data to verify
Boiling Point: 306–410 °C Flash Point: 140–202 °C Reported physical property range (supplier/computed)
May simplify isolation and reduce fire risk relative to volatile liquid oxadiazole intermediates.
Source-specific review; boiling point range is broad and should be verified.
Process chemistry Thermal stability Boiling point

Key Applications of 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine


Mono-Cationic Pyridinium Antimicrobial Synthesis

The target compound serves as the critical starting material for synthesizing mono-alkylated bis-pyridyl-1,2,4-oxadiazole salts, which have demonstrated an MIC of 2 µg/mL against S. aureus—a 32-fold improvement over bis-alkylated counterparts [1]. This application leverages the compound's unique 4-pyridyl orientation to achieve the linear geometry required for membrane disruption activity.

Bridging Ligand for Dinuclear Catalysis

The oxadiazole ring flanked by a 4-pyridyl group and a reactive chloromethyl handle enables the construction of unsymmetrical binucleating ligands for di-cobalt or di-iron complexes [1]. The target compound's ability to bridge two metal centers with distinct coordination geometries is directly attributed to its para-substitution pattern, which cannot be replicated by the 2- or 3-pyridyl isomers.

Selective Kinase Inhibitor Scaffold

Commercial sourcing information identifies this compound as a key intermediate in the development of kinase inhibitors [1]. The chloromethyl group permits chemoselective conjugation with nucleophilic residues in the kinase hinge region or with linker moieties in PROTAC design, while the 4-pyridyl group engages in essential hydrogen-bond interactions with the catalytic lysine.

Covalent Warhead for Targeted Protein Degradation

The chloromethyl group functions as an electrophilic warhead precursor that can be converted to acrylamide or chloromethyl ketone motifs for covalent target engagement. The 4-pyridyl ring simultaneously serves as a recognition element for E3 ligase ligands, enabling the rapid assembly of bifunctional degraders from a single, commercially available starting material.

Application
Selection Property
Validation Focus
Antimicrobial screening library synthesis
4-Pyridyl oxadiazole core for chemoselective quaternization
MIC endpoint review and structure-activity relationship expansion
Bridging ligand design for dinuclear catalysis
Para-oriented nitrogen for unsymmetrical coordination geometry
Coordination chemistry and bimetallic reactivity studies
Kinase-targeted probe and PROTAC assembly
Electrophilic chloromethyl handle with hinge-region recognition motif
Target engagement and linker-conjugation feasibility
Covalent warhead precursor development
Reactive anchor for acrylamide or chloromethyl ketone conversion
E3 ligase ligand recognition and bifunctional degrader assembly

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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